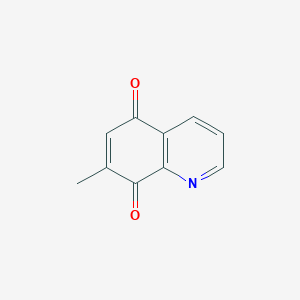

7-Methylquinoline-5,8-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

7-methylquinoline-5,8-dione |

InChI |

InChI=1S/C10H7NO2/c1-6-5-8(12)7-3-2-4-11-9(7)10(6)13/h2-5H,1H3 |

InChI Key |

YRJYIDLDVMUPOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)N=CC=C2 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 7 Methylquinoline 5,8 Dione and Analogous Structures

Strategies for Quinoline-5,8-dione Core Construction

The synthesis of the fundamental quinoline-5,8-dione scaffold is a critical first step, for which several effective methods have been developed. These primarily include the oxidation of 8-hydroxyquinoline (B1678124) precursors and cycloaddition reactions.

A prominent method for constructing the quinoline-5,8-dione core is through the photooxidation of 8-hydroxyquinoline and its derivatives. tandfonline.comresearchgate.netresearchgate.net This approach leverages light energy to achieve the desired oxidation under mild conditions.

The efficiency of photooxidation is greatly enhanced by the use of photosensitizers, which facilitate the generation of singlet oxygen, the key reactive species. mdpi.com Porphyrins, in particular, are noted for their high light absorption coefficients and photostability, making them effective photosensitizers. mdpi.com

Commonly used sensitizers include Methylene Blue and meso-tetraphenylporphyrine (TPP). researchgate.netmdpi.com While photooxidation of 8-hydroxyquinoline using Methylene Blue can produce quinoline-5,8-quinone in yields of 64-70%, an improved method utilizing TPP has been shown to afford substituted quinoline-5,8-diones in yields ranging from 50% to 89%. tandfonline.comresearchgate.netmdpi.com The choice of sensitizer (B1316253) and solvent can significantly impact reaction productivity; for instance, TPP in dichloromethane (B109758) and Methylene Blue in deuterated methanol (B129727) can both achieve full conversion rapidly. acs.org The mechanism involves the photosensitizer absorbing light, transitioning to an excited triplet state, and then transferring energy to molecular oxygen to form reactive singlet oxygen. researchgate.netmdpi.com

Table 1: Comparison of Sensitizers in Photooxidation of 8-Hydroxyquinoline Derivatives

| Sensitizer | Product | Yield | Reference |

| Methylene Blue | Quinoline-5,8-quinone | 64-70% | tandfonline.comresearchgate.netmdpi.com |

| Tetraphenylporphine (TPP) | Substituted quinoline-5,8-diones | 50-89% | researchgate.netmdpi.com |

For larger-scale production, continuous flow reactors offer significant advantages, including enhanced heat and mass transfer. This technology has been successfully applied to the synthesis of quinoline-5,8-diones. A representative continuous flow process for quinone synthesis involves a photooxidation step in a tubular reactor equipped with UV LEDs and a titanium dioxide (TiO₂) sensitizer. This method can achieve a high yield of 85% with a significant throughput. The use of flow chemistry allows for increased production rates, high yield, and purity, transforming conventional multi-step organic syntheses into more efficient, integrated systems. researchgate.netvapourtec.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Quinoline-5,8-dione

| Metric | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Method | Standard lab glassware | Tubular reactor with UV LEDs | |

| Sensitizer | Methylene Blue / TPP | TiO₂ | mdpi.com |

| Yield | 50-89% | 85% | researchgate.netmdpi.com |

| Scalability | Limited | High (e.g., 50 kg/day throughput) |

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and versatile strategy for constructing the quinoline-5,8-dione core and its analogs. researchgate.netmdpi.com This method involves the [4+2] cycloaddition of a diene with the quinone acting as a dienophile to form highly substituted ring systems. researchgate.netmdpi.com

The Diels-Alder reaction of quinoline-5,8-diones with various dienes, such as 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, proceeds in a regio- and stereoselective manner to furnish highly oxygenated 1-azaanthraquinones in moderate to good yields. researchgate.net The regioselectivity of these reactions can be influenced by substituents on the quinoline (B57606) core. researchgate.net For instance, studies on 2,5,8(1H)-quinolinetriones have demonstrated complete regioselectivity in reactions with unsymmetrical dienes like isoprene. capes.gov.br This high degree of control makes the Diels-Alder reaction a valuable tool for the synthesis of complex, polycyclic quinone-containing natural products. rsc.org

Photooxidation of 8-Hydroxyquinoline Derivatives

Regioselective Functionalization of the Quinone Moiety (C-6 and C-7 Positions)

The biological activity of quinoline-5,8-diones is significantly influenced by the nature and position of substituents on the quinone ring, particularly at the C-6 and C-7 positions. nih.gov Therefore, the regioselective introduction of functional groups at these sites is a cornerstone of synthetic efforts in this area.

Nucleophilic substitution is a widely employed strategy for the functionalization of the C-6 and C-7 positions of the quinoline-5,8-dione ring. This approach often involves the displacement of a leaving group, such as a halogen, by a variety of nucleophiles.

A common precursor for these reactions is a halogenated quinoline-5,8-dione, such as 7-bromo-2-methylquinoline-5,8-dione (B11781591). mdpi.com The bromine atom at the C-7 position can be readily displaced by nucleophiles like phenoxides in the presence of a base such as potassium carbonate in dimethylformamide (DMF). mdpi.com Similarly, the bromine at the C-6 position in compounds like 6-bromo-7-methoxyquinoline-5,8-dione (B15064914) is susceptible to substitution.

This methodology allows for the introduction of a diverse array of functional groups. For example, various 7-alkylamino-2-methylquinoline-5,8-diones have been prepared through these methods. acs.org Research has also demonstrated the synthesis of 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) and various 7-alkoxy-2-methylquinoline-5,8-diones. acs.org A novel transformation reported is the replacement of an amino group on the quinone ring by alkoxy groups, providing straightforward routes to these derivatives. acs.org The introduction of an amino group at the C-6 position can also be achieved via a Michael addition of an amine to the quinoline-5,8-dione precursor. Furthermore, azide (B81097) groups have been introduced at the C-7 position, which can then be replaced by other nucleophiles such as amines or thiols. vulcanchem.com

Table 3: Examples of Nucleophilic Substitution on Quinoline-5,8-diones

| Starting Material | Nucleophile/Reagents | Position(s) Functionalized | Product Type | Reference |

| 7-Bromo-2-methylquinoline-5,8-dione | Phenols / K₂CO₃, DMF | C-7 | 7-Phenoxy derivatives | mdpi.com |

| 7-Amino-2-methylquinoline-5,8-dione | Alcohols / Acid catalyst | C-7 | 7-Alkoxy derivatives | acs.org |

| 6-Bromo-7-methoxyquinoline-5,8-dione | Various nucleophiles | C-6 | 6-Substituted derivatives | |

| Quinoline-5,8-dione | Amines | C-6 | 6-Amino derivatives | |

| 7-Azido-6-methylquinoline-5,8-dione | Amines, Thiols | C-7 | 7-Amino/Thio derivatives | vulcanchem.com |

Nucleophilic Substitution Reactions

Utilization of Halogenated Quinoline-5,8-dione Precursors

Halogenated quinoline-5,8-diones are versatile precursors for the synthesis of 7-methylquinoline-5,8-dione analogs. For instance, 7-bromo-2-methylquinoline-5,8-dione serves as a key intermediate. The bromine atom at the C7 position enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack. This allows for the introduction of various substituents at this position.

The following table summarizes some common halogenated precursors and their applications:

| Precursor | Application | Reference |

| 7-Bromo-2-methylquinoline-5,8-dione | Synthesis of 7-amino and 7-alkoxy derivatives | mdpi.com |

| 6,7-Dichloro-2-methylquinoline-5,8-dione | Regioselective synthesis of 6-amino-7-chloro derivatives | nih.gov |

| 6,7-Dibromoquinoline-5,8-dione (B3062177) | Precursor for Suzuki-Miyaura cross-coupling reactions | researchgate.net |

| 7-Bromoquinoline-5,8-dione | Synthesis of 7-aminoquinoline-5,8-diones |

Mechanistic Aspects and Control of Regioselectivity

The regioselectivity of nucleophilic substitution on dihalogenated quinoline-5,8-diones is a critical aspect that can be controlled by various factors, most notably the solvent and the presence of catalysts. In the case of 6,7-dichloro-2-methylquinoline-5,8-dione, nucleophilic attack by amines can occur at either the C-6 or C-7 position. nih.gov

The choice of solvent plays a crucial role in determining the reaction's outcome. Polar solvents like ethanol (B145695) are known to favor the formation of the 6-isomer. nih.gov This is attributed to the solvent's ability to stabilize the transition state leading to the 6-substituted product.

Furthermore, the addition of a Lewis acid, such as cerium(III) chloride (CeCl₃·7H₂O), can significantly enhance the regioselectivity for the 6-position. nih.gov The Ce(III) ion is believed to chelate with the heterocyclic nitrogen atom and the oxygen atom at the C-8 position. This chelation decreases the electron density at the C-6 position, making the chlorine atom at this position more susceptible to substitution. nih.gov

The table below illustrates the effect of solvent on the regioselectivity of amination of a dihaloquinoline-5,8-dione:

| Solvent | Dielectric Constant (ε) | Product Ratio (6-isomer : 7-isomer) | Reference |

| Ethanol | 24.3 | Predominantly 6-isomer | nih.gov |

| Chloroform | 4.8 | Mixture of isomers |

Displacement of Amine and Halogen Groups

The displacement of both amine and halogen groups from the quinoline-5,8-dione core is a key strategy for synthesizing a variety of derivatives. The bromine atom in compounds like 7-bromoquinoline-5,8-dione is a good leaving group and can be readily displaced by various nucleophiles, including amines and phenoxides. mdpi.com For example, the reaction of 7-bromoquinoline-5,8-dione with amines under basic conditions is a common method for preparing 7-aminoquinoline-5,8-diones.

The displacement of an amino group is less common but can be achieved under specific conditions. More frequently, the amino group is introduced via the displacement of a halogen. For instance, 7-amino-2-methylquinoline-5,8-diones have been synthesized from 2,5-dimethoxyaniline (B66101) through a multi-step process that includes an amination step involving the displacement of a bromine atom. nih.gov

Vicarious nucleophilic substitution (VNS) offers another route for the direct amination of nitroquinoline derivatives by displacing a hydrogen atom. nih.gov This method has been used to introduce carbazole (B46965) moieties onto the quinoline ring. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, and they have been successfully applied to the functionalization of the quinoline-5,8-dione scaffold.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction has been effectively used for the synthesis of amino-substituted quinolinequinones. researchgate.net It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org

This methodology has been applied to the synthesis of 6-arylamino derivatives of disubstituted quinolinequinones from their corresponding dichloro or dibromo precursors in excellent yields. researchgate.net The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high efficiency and selectivity. Various phosphine-based ligands, such as BrettPhos and XPhos, have been found to be effective for these transformations. researchgate.net The development of air-stable palladium precatalysts has further enhanced the practicality of this method. rsc.org

The table below provides examples of catalyst systems used in Buchwald-Hartwig amination of haloquinones:

| Palladium Precursor | Ligand | Base | Application | Reference |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Amination of 6,7-dichloro-5,8-quinolinequinone | researchgate.net |

| Pd(OAc)₂ | XPhos | NaOtBu | Amination of 6,7-dichloro-5,8-quinolinequinone | researchgate.net |

| Pd(dba)₂ | DavePhos | t-BuONa | Amination of 4,8-dichloroquinoline | mdpi.com |

Suzuki Coupling for Aryl Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been utilized to introduce aryl substituents onto the quinoline-5,8-dione framework. researchgate.netnih.gov This reaction typically involves the coupling of a halogenated quinoline-5,8-dione with an arylboronic acid in the presence of a palladium catalyst. researchgate.net

For example, 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione (B1222834) have been successfully coupled with a variety of arylboronic acids to produce the corresponding 6,7-diarylquinoline-5,8-diones in high yields. researchgate.net This approach offers a direct and efficient route to novel quinolinequinone derivatives with diverse aryl substitution patterns. The reaction conditions, including the palladium catalyst, ligand, and base, can be optimized to achieve the desired products. researchgate.net

Directed Derivatization at Peripheral Positions (e.g., C-2 Methyl)

Beyond functionalization of the quinone ring, derivatization at peripheral positions, such as the C-2 methyl group, offers another avenue for structural diversification. The methyl group at the C-2 position of the quinoline ring is a useful handle for further chemical modifications. mdpi.commdpi.com

One common approach is the oxidation of the C-2 methyl group to an aldehyde using selenium dioxide. mdpi.com This formyl group can then serve as a versatile intermediate for a variety of subsequent transformations, including the introduction of new substituents through condensation or other reactions. This strategy has been employed in the synthesis of analogs of the anticancer agent Lavendamycin. mdpi.com

Furthermore, various metal-catalyzed and metal-free protocols have been developed for the C(sp³)—H functionalization of the C-2 methyl group, allowing for the introduction of a wide range of functional groups. researchgate.netresearchgate.net These methods provide a direct way to modify this position without the need for pre-functionalization.

Oxidative Functionalization using Selective Reagents (e.g., Selenium Dioxide)

The oxidation of a methyl group on the quinoline framework, particularly at the C-2 position, is a common and crucial transformation for the synthesis of complex derivatives, such as the antitumor agent Lavendamycin. nih.govmdpi.com Selenium dioxide (SeO₂) has been established as a classical and widely used reagent for this purpose, effectively converting an unreactive methyl group into a more versatile formyl (aldehyde) group. mdpi.comscholaris.canih.gov This reaction is typically performed by refluxing the methylquinoline substrate with SeO₂ in a solvent system like aqueous 1,4-dioxane. nih.govnih.govbsu.edu

The selenium dioxide-mediated oxidation proceeds via an ene reaction followed by a nih.govacs.org-sigmatropic rearrangement. While effective, this method is not without its challenges; the toxicity of selenium compounds and potentially unsatisfactory yields can be limiting factors. scholaris.ca The reaction often requires careful monitoring to balance the conversion of the starting material with the prevention of over-oxidation or degradation of the desired aldehyde product. caltech.edu

Research has shown that this oxidative approach is applicable to a variety of quinoline-5,8-dione precursors. For instance, the C-2 methyl group of N-acylamino-2-methylquinoline-5,8-diones can be successfully oxidized to the corresponding 2-formyl derivatives, which are key intermediates for further condensation reactions. nih.govnih.gov The efficiency of this oxidation can vary, with reported yields ranging from moderate to excellent depending on the specific substrate and reaction conditions. mdpi.com

Table 1: Selenium Dioxide-Mediated Oxidation of Methylquinoline-5,8-dione Derivatives This table is interactive and allows for sorting and filtering of data.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Isobutyramido-2-methylquinoline-5,8-dione | Selenium Dioxide | Dioxane / Water | Reflux, 24 hrs | 7-Isobutyramido-2-formylquinoline-5,8-dione | - | nih.gov |

| 7-Formamido-2-methylquinoline-5,8-dione | Selenium Dioxide | Dioxane / Water | Reflux, 24 hrs | 7-Formamido-2-formylquinoline-5,8-dione | - | nih.gov |

| 7-Acetamido-2-methylquinoline-5,8-dione | Selenium Dioxide | Dioxane / Water | Reflux, 23 hrs | 7-Acetamido-2-formylquinoline-5,8-dione | - | bsu.edu |

| 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium Dioxide | Dioxane / Water | Reflux, 6 hrs | 6,7-Dichloro-2-formyl-5,8-quinolinedione | - | researchgate.net |

| Phenyl ether quinoline-5,8-diones (various) | Selenium Dioxide | - | - | 2-Formyl-quinoline-5,8-dione analogues | 27-91% | mdpi.com |

Acid-Catalyzed Transformations and Hydrolysis Reactions

Acid-catalyzed reactions provide powerful tools for manipulating functional groups on the quinoline-5,8-dione scaffold. acs.org One of the most significant applications is the hydrolysis of amide bonds at the C-7 position. Research has demonstrated that 7-amido-2-methylquinoline-5,8-diones can be efficiently converted to 7-amino-2-methylquinoline-5,8-dione in good to excellent yields through room-temperature acid-catalyzed methanolysis. acs.org This transformation is crucial for accessing the primary amine, a key functional group for further derivatization.

These reactions are typically carried out using a strong acid, such as sulfuric acid, in an alcoholic solvent like methanol. acs.org Beyond amide hydrolysis, acid catalysis can facilitate other important transformations. For example, the amino group of 7-amino-2-methylquinoline-5,8-dione can be replaced by alkoxy groups, offering a novel route to 7-alkoxy-2-methylquinoline-5,8-diones. acs.org Hydrolysis reactions are also employed in earlier synthetic stages, such as the conversion of acetoxy groups to hydroxy groups on quinoline precursors. bsu.edu

Table 2: Acid-Catalyzed Transformations of Quinoline-5,8-dione Derivatives This table is interactive and allows for sorting and filtering of data.

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Formamido-2-methylquinoline-5,8-dione | H₂SO₄, Methanol, Room Temp. | 7-Amino-2-methylquinoline-5,8-dione | Good to Excellent | acs.org |

| 7-Acetamido-2-methylquinoline-5,8-dione | H₂SO₄, Methanol, Room Temp. | 7-Amino-2-methylquinoline-5,8-dione | Good to Excellent | acs.org |

| 7-Isobutyramido-2-methylquinoline-5,8-dione | H₂SO₄, Methanol, Room Temp. | 7-Amino-2-methylquinoline-5,8-dione | Good to Excellent | acs.org |

| 7-Amino-2-methylquinoline-5,8-dione | H₂SO₄, Alcohol (ROH), Room Temp. | 7-Alkoxy-2-methylquinoline-5,8-diones | - | acs.org |

| 5,7-Diacetamido-8-acetoxy-2-methylquinoline | MeOH:H₂O, Reflux | 5,7-Diacetamido-8-hydroxy-2-methylquinoline | 100% | bsu.edu |

Iii. Chemical Reactivity and Transformation Pathways of 7 Methylquinoline 5,8 Dione Derivatives

Advanced Redox Chemistry

The quinone ring is the primary center for redox activity in 7-methylquinoline-5,8-dione derivatives. This system can undergo both oxidation and reduction reactions, leading to the formation of novel quinones or the corresponding hydroquinones, respectively. This redox cycling is a key aspect of their chemical behavior. nih.gov

While the quinone moiety is already in a high oxidation state, other positions on the heterocyclic scaffold can undergo selective oxidation. For instance, substituents on the quinoline (B57606) ring can be chemically transformed to introduce new functionalities. A notable example is the oxidation of a methyl group at the C2 position of the quinoline-5,8-dione core. mdpi.com

Research has demonstrated that 6,7-dichloro-2-methyl-5,8-quinolinedione can be selectively oxidized using selenium dioxide in a dioxane/water mixture. mdpi.com This reaction specifically targets the methyl group, converting it into a formyl group to produce 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde. mdpi.com This transformation highlights the ability to introduce reactive carbonyl functionalities without disrupting the core quinone structure.

In another type of transformation, metal complexation has been shown to induce oxidation and rearrangement of the quinone system. The coordination of 6,7-dichloro-5,8-quinolinedione to metal ions in protic solvents can lead to its conversion into a quinoline-ortho-quinone derivative. researchgate.net This metal-assisted pathway represents a novel route to ortho-quinone structures from their para-quinone isomers. researchgate.net

The most characteristic redox reaction of the quinoline-5,8-dione system is its reduction to the corresponding 5,8-dihydroxyquinoline, or hydroquinone (B1673460). This two-electron reduction is a reversible process and is central to the function of many quinone-containing compounds. mdpi.com The stability and reactivity of the resulting hydroquinone are critical for subsequent chemical manipulations.

Simple and effective methods have been developed for the synthesis of stable quinoline quinols (hydroquinones). acs.org This transformation can be achieved using standard reducing agents. The electrochemical properties of these molecules have been studied, with reduction potentials varying based on the substituents present on the ring system. nih.gov

| Compound | Substituents | E1/2 (V) vs Ferrocene |

|---|---|---|

| 7-Acetamido-2-(2'-thienyl)quinoline-5,8-dione | 7-NHCOCH3, 2-(2-thienyl) | -0.78 |

| 7-Acetamido-2-(2'-furyl)quinoline-5,8-dione | 7-NHCOCH3, 2-(2-furyl) | -0.76 |

| 7-Amino-2-(2'-thienyl)quinoline-5,8-dione | 7-NH2, 2-(2-thienyl) | -0.89 |

| 7-Amino-2-(2'-furyl)quinoline-5,8-dione | 7-NH2, 2-(2-furyl) | -0.88 |

Data sourced from studies on the metabolism of quinoline-5,8-diones by recombinant human NQO1. The E1/2 values are calculated as (Epc+Epa)/2 from voltammograms. nih.gov

This reduction is also a key step in the biological activity of some derivatives, where enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyze the two-electron reduction of the quinone to a hydroquinone. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the 7-methylquinoline-5,8-dione ring system dictates its reactivity towards substitution reactions. The quinone ring is electron-deficient and thus susceptible to nucleophilic attack, while the fused benzene (B151609) ring is more amenable to electrophilic substitution. quimicaorganica.org

The electron-poor character of the quinone ring facilitates nucleophilic aromatic substitution, allowing for the introduction of various functional groups at positions C6 and C7. Halogenated derivatives, such as those containing bromine or chlorine at these positions, serve as versatile precursors for such transformations. mdpi.commdpi.com

Studies have shown that 7-bromo-2-methylquinoline-5,8-dione (B11781591) can react with various substituted phenols in the presence of a base like cesium carbonate to yield 7-phenoxy-2-methylquinoline-5,8-dione derivatives. mdpi.com This reaction demonstrates a direct method for forming ether linkages on the quinone ring.

Furthermore, the quinone ring is susceptible to Michael addition reactions with amine nucleophiles. The reaction of quinoline-5,8-dione with various anilines or other amines results in the non-regioselective addition of the amino group to either the C6 or C7 position, leading to a mixture of regioisomers. nih.govresearchgate.net This addition forms a hydroquinone intermediate, which undergoes auto-oxidation back to the substituted quinone. nih.gov

| Starting Material | Nucleophile/Reagent | Position of Substitution | Product Type |

|---|---|---|---|

| 7-Bromo-2-methylquinoline-5,8-dione | Substituted Phenols / Cs2CO3 | C7 | 7-Phenoxy ethers mdpi.com |

| Quinoline-5,8-dione | Anilines / Indolethanamines | C6 and C7 | 6- and 7-Amino derivatives nih.govresearchgate.net |

| 7-Amino-2-methylquinoline-5,8-dione | Methanol (B129727) / H+ | C7 | 7-Methoxy derivative acs.org |

| 6- or 7-Bromo-2-methylquinoline-5,8-dione | Amines | C6 or C7 | 7-Alkylamino derivatives acs.org |

Conversely, electrophilic substitution reactions on the quinoline nucleus generally occur on the benzenoid ring rather than the deactivated quinone ring. quimicaorganica.org For example, nitration of 7-methylquinoline (B44030) with a mixture of nitric and sulfuric acid selectively yields 7-methyl-8-nitroquinoline. brieflands.com This highlights that electrophilic attack favors the more electron-rich carbocyclic ring at positions ortho and para to activating groups. quimicaorganica.orgbrieflands.com

A significant transformation for modifying the quinone ring is the replacement of an amino group with an alkoxy group. This reaction provides a novel and efficient pathway for the synthesis of 7-alkoxy-2-methylquinoline-5,8-diones. acs.org

This conversion can be achieved through acid-catalyzed methanolysis. For example, treatment of 7-amino-2-methylquinoline-5,8-dione with an acid in methanol facilitates the substitution of the amino group for a methoxy (B1213986) group. acs.org This method has been reported as the first instance of such a replacement on the quinone ring and offers a straightforward route to alkoxy derivatives that are otherwise difficult to synthesize. acs.org

| Starting Amino Compound | Alcohol | Product | Yield |

|---|---|---|---|

| 7-Amino-2-methylquinoline-5,8-dione | Methanol | 7-Methoxy-2-methylquinoline-5,8-dione | 69% |

| 7-Amino-2-methylquinoline-5,8-dione | Ethanol (B145695) | 7-Ethoxy-2-methylquinoline-5,8-dione | 71% |

| 7-Amino-2-methylquinoline-5,8-dione | 1-Propanol | 7-Propoxy-2-methylquinoline-5,8-dione | 58% |

Heteroatom-Mediated Transformations

Transformations mediated by heteroatoms, either as part of a reagent or a catalyst, enable unique modifications of the quinoline-dione structure. The use of selenium- and metal-based reagents allows for specific and often novel chemical conversions.

As previously mentioned, the oxidation of a C2-methyl group to an aldehyde is mediated by selenium dioxide, a selenium-based reagent. mdpi.com This reaction is a prime example of a heteroatom-mediated process that selectively functionalizes an alkyl side chain.

Metal-assisted transformations are also crucial. The conversion of a para-quinone to an ortho-quinone derivative upon complexation with metal ions in protic solvents demonstrates the profound influence a metal center can have on the electronic structure and reactivity of the quinone ring. researchgate.net This coordination-assisted formation provides a pathway to quinoline-ortho-quinones that may not be accessible through conventional organic synthesis. researchgate.net

Pericyclic and Addition Reactions (e.g., 1,2-Addition to Quinolinediones)

The quinone moiety of 7-methylquinoline-5,8-dione and its derivatives is a conjugated system that features electrophilic centers, making it susceptible to a variety of chemical transformations. Among these, pericyclic and addition reactions are significant pathways for structural modification. The conjugated α,β-unsaturated ketone structure of the quinone ring allows for both 1,2-addition to the carbonyl groups and 1,4-conjugate addition across the carbon-carbon double bond.

While pericyclic reactions represent a broad class of concerted chemical transformations, the most pertinent for quinone systems is often the Diels-Alder reaction, where the quinone can act as a dienophile. However, the reactivity of 7-methylquinoline-5,8-dione derivatives is more prominently documented in the context of addition reactions, particularly nucleophilic additions.

A notable and novel reaction in this class is the 1,2-addition of an ethyl group to a quinolinedione using diethylaluminum cyanide as the reagent. acs.org This transformation is particularly significant because the expected outcome was the 1,4-addition of the cyano group. acs.org Instead, the reaction proceeds with the selective addition of an ethyl group to one of the carbonyl carbons, yielding quinoline quinols. acs.org This specific 1,2-addition provides an efficient and novel route for the preparation of these quinoline quinol derivatives. acs.org

The regioselectivity of addition reactions is a critical aspect of the chemical behavior of these compounds. The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon of the double bond) is influenced by the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org Strong, hard nucleophiles and kinetically controlled conditions often favor 1,2-addition, while weaker, soft nucleophiles under thermodynamic control tend to result in 1,4-addition. libretexts.orglibretexts.orgmasterorganicchemistry.com The observed 1,2-addition of an ethyl group from diethylaluminum cyanide highlights a specific case where the expected reactivity pattern is altered, leading to a unique and synthetically useful outcome. acs.org

The table below summarizes a key research finding regarding the addition reaction of quinolinediones.

| Reactant Class | Reagent | Reaction Type | Product Class | Detailed Research Finding | Source |

| Quinolinedione | Diethylaluminum cyanide | 1,2-Addition | Quinoline quinols | A novel reaction involving the 1,2-addition of an ethyl group was observed, contrary to the expected 1,4-addition of a cyano group. | acs.org |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 7-Methylquinoline-5,8-dione in solution. Through the analysis of one- and two-dimensional spectra, a complete picture of the proton and carbon environments, as well as their connectivities, can be established.

The ¹H NMR spectrum is anticipated to display distinct signals for the five protons of the molecule. The pyridine (B92270) ring protons (H-2, H-3, H-4) typically appear in the downfield region due to the deshielding effect of the aromatic system and the heterocyclic nitrogen atom. The sole proton on the quinone ring (H-6) is expected to appear as a singlet, significantly influenced by the adjacent carbonyl groups and the methyl substituent. The methyl protons at the C-7 position will present as a characteristic singlet in the upfield region.

The ¹³C NMR spectrum will complement the proton data, showing ten distinct carbon signals. The two carbonyl carbons (C-5 and C-8) are the most deshielded, appearing at the lowest field. The remaining aromatic and heterocyclic carbons will resonate in the typical range for quinoline (B57606) systems, with the methyl-substituted C-7 appearing at a characteristic shift. The methyl carbon itself will be the most shielded, resonating at the highest field.

Table 1: Predicted ¹H NMR Spectral Data for 7-Methylquinoline-5,8-dione

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 - 9.1 | dd | J ≈ 4.5, 1.8 Hz |

| H-3 | ~7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | ~8.6 - 8.8 | dd | J ≈ 8.5, 1.8 Hz |

| H-6 | ~7.0 - 7.2 | s | - |

| 7-CH₃ | ~2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 7-Methylquinoline-5,8-dione

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~137 |

| C-4a | ~130 |

| C-5 | ~182 |

| C-6 | ~138 |

| C-7 | ~148 |

| C-8 | ~183 |

| C-8a | ~149 |

| 7-CH₃ | ~18 |

Although specific experimental data for 7-Methylquinoline-5,8-dione is not available, 2D NMR techniques are crucial for unambiguous structural assignment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be definitive in confirming the regiochemistry of the methyl group. A NOESY spectrum reveals through-space correlations between protons that are in close proximity. For 7-Methylquinoline-5,8-dione, a clear cross-peak would be expected between the singlet signal of the methyl protons (7-CH₃) and the singlet signal of the H-6 proton. This observation would provide incontrovertible evidence that the methyl group is located at the C-7 position, adjacent to H-6, rather than at any other position on the quinone ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom within the quinoline ring. For quinoline itself, the ¹⁵N chemical shift is observed downfield, a characteristic of sp²-hybridized nitrogen in an aromatic system. rsc.org In 7-Methylquinoline-5,8-dione, the presence of the electron-withdrawing dione (B5365651) moiety is expected to further deshield the nitrogen atom, shifting its resonance to a lower field compared to unsubstituted quinoline. This technique is particularly valuable for studying protonation sites and intermolecular interactions, such as hydrogen bonding, which would cause significant changes in the ¹⁵N chemical shift. researchgate.net

The 7-Methylquinoline-5,8-dione structure is predominantly expected to exist in the diketo form. Keto-enol tautomerism, which would involve the formation of a hydroxyl group at C-5 or C-8 to create a hydroquinone-like species, is a theoretical possibility. However, the stability of the conjugated dione system makes this tautomeric form highly unfavorable under normal conditions. NMR spectroscopy is a powerful tool for investigating such equilibria. If a significant population of a tautomer were present, a separate set of NMR signals would be observed. Variable-temperature NMR studies could also be employed to probe the dynamics of any potential equilibrium. To date, no studies have reported the existence of significant tautomeric forms for 7-Methylquinoline-5,8-dione in either solution or solid states.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the bonding and functional groups within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups in 7-Methylquinoline-5,8-dione. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl groups of the dione moiety. Studies on analogous 7-substituted-quinoline-5,8-diones have shown that two distinct C=O stretching vibration peaks are typically observed. mdpi.com This splitting of the carbonyl band is a characteristic feature for this substitution pattern. mdpi.comresearchgate.net Other key vibrations include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic framework, and C-N stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for 7-Methylquinoline-5,8-dione

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Asymmetric) | Quinone Carbonyl | ~1680 | Strong |

| C=O Stretch (Symmetric) | Quinone Carbonyl | ~1660 | Strong |

| C=C / C=N Stretch | Aromatic Rings | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Pyridine Ring | 1325 - 1230 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification and structural analysis of a compound. For 7-Methylquinoline-5,8-dione, the Raman spectrum would be characterized by a series of bands corresponding to the specific vibrational modes of its constituent functional groups.

Key vibrational modes expected for 7-Methylquinoline-5,8-dione would include:

C=O Stretching: Strong Raman bands associated with the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the dione ring.

Quinoline Ring Vibrations: A complex series of bands corresponding to the C-C and C-N stretching and bending vibrations within the aromatic quinoline core.

C-H Vibrations: Aromatic C-H stretching modes and in-plane/out-of-plane bending vibrations.

Methyl Group Vibrations: Characteristic symmetric and asymmetric stretching and bending modes of the C-H bonds in the methyl group at the C7 position.

While Raman spectroscopy is a powerful tool for the structural characterization of quinoline-5,8-diones, specific experimental Raman spectral data for 7-Methylquinoline-5,8-dione is not extensively detailed in current literature. unistra.fr However, the analysis of related structures confirms that the technique is highly sensitive to the substitution pattern on the quinoline ring, making it an invaluable tool for distinguishing between isomers and confirming functional group presence.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and soft ionization techniques like electrospray ionization are particularly vital for the characterization of novel or synthesized organic molecules such as 7-Methylquinoline-5,8-dione.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For 7-Methylquinoline-5,8-dione, with a chemical formula of C₁₀H₇NO₂, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). unistra.fr

HRMS analysis is critical for confirming the successful synthesis of the target compound and for identifying unknown substances in complex mixtures. The comparison between the experimentally measured mass and the calculated theoretical mass provides a high degree of confidence in the compound's identity.

| Molecular Formula | Adduct Ion | Calculated Exact Mass (m/z) | Typical Experimental Accuracy |

|---|---|---|---|

| C₁₀H₇NO₂ | [M+H]⁺ | 174.0550 | < 5 ppm |

| C₁₀H₇NO₂ | [M+Na]⁺ | 196.0369 | < 5 ppm |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, medium molecular weight compounds like 7-Methylquinoline-5,8-dione. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected and guided into the mass analyzer.

This method is particularly advantageous because it minimizes fragmentation, usually resulting in a simple spectrum dominated by the molecular ion peak. This allows for a clear determination of the molecular weight. unistra.fr ESI is often coupled with HRMS (as ESI-HRMS) to provide both the molecular weight and the elemental composition in a single experiment, making it a cornerstone technique in the characterization of quinoline-5,8-dione derivatives. mdpi.com

X-ray Diffraction (XRD) and Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on molecular structure, conformation, bond lengths, and bond angles.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of 7-Methylquinoline-5,8-dione is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined.

This analysis would provide an unambiguous confirmation of the connectivity of the 7-Methylquinoline-5,8-dione scaffold, including the planarity of the quinoline-dione ring system and the orientation of the methyl group. The resulting data would include precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the crystal lattice. Although this technique is definitive, specific crystallographic data for 7-Methylquinoline-5,8-dione has not been reported in the reviewed literature.

A solved crystal structure from X-ray diffraction allows for a detailed analysis of the internal geometry of the 7-Methylquinoline-5,8-dione molecule. This includes the precise measurement of all bond lengths and bond angles. For this compound, key parameters of interest would be:

The C=O bond lengths of the dione moiety.

The bond lengths and angles within the heterocyclic and carbocyclic rings of the quinoline system, which can provide insight into the degree of aromaticity.

The C-C bond length connecting the methyl group to the quinoline ring.

Furthermore, the crystallographic data would reveal how molecules of 7-Methylquinoline-5,8-dione pack together in the solid state. This analysis uncovers intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking between the aromatic rings, and van der Waals forces. These non-covalent interactions are fundamental to the material's bulk properties, including its melting point, solubility, and crystal morphology.

V. Computational Chemistry and Theoretical Investigations of 7 Methylquinoline 5,8 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric structure of 7-Methylquinoline-5,8-dione. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of quinone and quinoline (B57606) derivatives. rsc.orgsemanticscholar.org The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G++(d,p), is commonly employed to perform geometry optimization and predict electronic characteristics. mdpi.comdntb.gov.ua

Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For 7-Methylquinoline-5,8-dione, the result is a planar quinone ring fused to the pyridine (B92270) ring, with the methyl group attached at the 7th position.

Electronic Structure: DFT calculations are crucial for elucidating the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For quinoline-5,8-dione derivatives, the LUMO is typically delocalized over the dione (B5365651) moiety, making it the primary site for nucleophilic attack or electron acceptance. mdpi.com The electron-donating nature of the methyl group at the C7 position is expected to raise the energy of the HOMO and LUMO levels compared to the unsubstituted quinoline-5,8-dione.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For quinoline-5,8-dione systems, the most negative potential (nucleophilic regions) is typically localized around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. mdpi.com

| Parameter | Description | Typical Significance for 7-Methylquinoline-5,8-dione |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to ionization potential and electron-donating ability. | Indicates the capacity to donate an electron. Influenced by the electron-donating methyl group. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital; relates to electron affinity and electron-accepting ability. | Indicates the capacity to accept an electron; primarily localized on the quinone ring. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. | A larger value implies greater stability and lower reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself; calculated as -(EHOMO + ELUMO)/2. | Provides a measure of the molecule's overall ability to attract electrons. |

DFT calculations can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: Theoretical calculations of infrared (IR) spectra are performed by computing the second derivatives of the energy with respect to atomic displacements. This allows for the assignment of characteristic vibrational frequencies to specific functional groups. For quinoline-5,8-dione derivatives, DFT studies have identified key vibrational modes. mdpi.com The stretching vibrations of the two carbonyl (C=O) groups are typically found in the 1650-1700 cm⁻¹ region. mdpi.com Vibrations corresponding to the C-N bond within the heterocyclic ring are also identifiable, generally in the 1230-1325 cm⁻¹ range. mdpi.com These theoretical spectra serve as a benchmark for comparison with experimental FT-IR data.

NMR Chemical Shifts: While specific calculations for 7-Methylquinoline-5,8-dione are not prominent in the literature, the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is the standard for predicting NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical chemical shifts that typically show a strong linear correlation with experimental values, aiding in the structural confirmation of the molecule and its derivatives.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate the behavior of 7-Methylquinoline-5,8-dione over time and to predict its macroscopic properties from its molecular structure.

7-Methylquinoline-5,8-dione is a relatively rigid molecule due to its fused aromatic ring system. Therefore, it has a limited number of stable conformations. The primary conformational flexibility would involve the orientation of the methyl group's hydrogen atoms. Computational methods can confirm that the planar structure of the quinoline-dione core is the most energetically favorable conformation.

The quinone moiety is inherently redox-active, and computational chemistry is a valuable tool for predicting the redox potentials of these compounds. researchgate.netarxiv.org The one-electron reduction potential is a key parameter that governs the molecule's behavior in electron transfer reactions.

Theoretical predictions of redox potentials are often performed using a DFT method (like B3LYP) combined with a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effects of the solvent environment. researchgate.netacs.org The calculation involves determining the Gibbs free energy change (ΔG) for the reduction reaction (Q + e⁻ → Q•⁻). The redox potential (E°) is then calculated using the Nernst equation.

For many quinone derivatives, a strong linear correlation has been established between their computationally predicted LUMO energies and their experimentally measured reduction potentials. mdpi.com A lower LUMO energy generally corresponds to a more positive (more favorable) reduction potential.

An experimental study reported the one-electron reduction potential of 7-Methylquinoline-5,8-dione to be -282 mV (vs. NHE at pH 7). nih.gov This value reflects the influence of the electron-donating methyl group, which makes the quinone ring less electrophilic and thus "harder" to reduce compared to the unsubstituted parent compound. Computational models can replicate this trend, showing that electron-donating substituents lead to more negative calculated redox potentials. nih.gov

| Factor | Description | Effect on 7-Methylquinoline-5,8-dione |

|---|---|---|

| Quinone Moiety | The inherent electron-accepting nature of the 1,4-dione system. | Primary driver of the molecule's redox activity. |

| Methyl Group (C7) | An electron-donating group (EDG) via hyperconjugation and induction. | Increases electron density on the quinone ring, making reduction less favorable and shifting the redox potential to a more negative value. nih.gov |

| Pyridine Ring Nitrogen | An electron-withdrawing atom within the fused ring system. | Decreases electron density on the overall ring system, making reduction more favorable (more positive potential) compared to a simple naphthoquinone. |

| Solvent Environment | Polar solvents can stabilize the resulting radical anion (Q•⁻). | Computational models like PCM are used to account for solvation effects, which are crucial for accurate predictions. researchgate.netacs.org |

Vi. Structure Activity Relationship Sar Studies of Quinoline 5,8 Dione Derivatives Including 7 Methylquinoline 5,8 Dione

Methodologies for Systematic SAR Exploration

The exploration of quinoline-5,8-dione's therapeutic potential has been advanced by rational design strategies and the synthesis of compound libraries. nih.govmanchester.ac.uk This approach allows for a systematic evaluation of how different functional groups at various positions affect biological activity. A common strategy involves creating a highly modular quinoline-based scaffold with distinct domains that can be easily engineered. nih.gov For instance, researchers have developed facile two-step syntheses from commercially available starting materials to produce diverse libraries of quinoline-based molecules. nih.gov

Combinatorial development, often enabled by techniques like regioselective palladium-catalyzed cross-coupling, facilitates the creation of structurally diverse analogs. nih.gov This methodology has been employed to conduct comprehensive structural optimizations based on the quinoline-5,8-dione scaffold, leading to the identification of potent compounds. nih.gov By generating a series of derivatives with systematic variations, researchers can effectively map the SAR and identify key structural features required for a desired biological outcome. nih.gov

SAR studies have consistently shown that the bioactivity of quinoline-5,8-diones is highly dependent on the substituents at the C-2, C-6, and C-7 positions. mdpi.com These positions are primary targets for chemical modification to enhance efficacy and explore mechanisms of action.

C-2 Position: While modifications at this position are less common, they can have a significant impact. The introduction of a methyl group at C-2, for example, has been shown to significantly affect biological activity and lower toxicity against normal cell lines compared to its non-methylated counterpart. mdpi.com The C-2 methyl group can also serve as a chemical handle for further functionalization through oxidation. mdpi.com

C-6 and C-7 Positions: These positions on the quinone ring are the most frequently modified. The introduction of various groups, such as amino or alkoxy functionalities, at C-6 and/or C-7 has been found to increase cytotoxicity against a range of cancer cell lines. mdpi.com Researchers have synthesized extensive series of derivatives by coupling different alkyl- or aryl-amino fragments to either the C-6 or C-7 position to systematically probe their effects on antiproliferative activity. nih.gov The strategic placement of substituents at these sites is crucial, as even slight positional changes (regioisomers) can lead to differences in activity. nih.gov

| Position of Modification | Type of Modification | Observed Effect on Bioactivity | Reference(s) |

| C-2 | Introduction of a methyl group | Significantly affects biological activity; may lower toxicity. | mdpi.com |

| C-6 | Introduction of amino or alkoxy groups | Increases cytotoxicity against cancer cells. | mdpi.com |

| C-6 / C-7 | Coupling of alkyl- or aryl-amino fragments | Potent antiproliferative activity observed. | nih.gov |

| C-7 | Displacement of bromine with phenols | Creates novel analogs with potential for varied molecular interactions. | mdpi.com |

Influence of Substituent Nature and Position on Molecular Efficacy

The effect of a methyl group on the biological activity of quinoline-5,8-dione derivatives depends on its position. While a methyl group at C-2 can alter activity and reduce toxicity, the impact of alkyl substituents at other positions can vary. mdpi.com For instance, in a series of 6,7-dichloro-5,8-quinolinedione derivatives, the introduction of a methyl group at the C-2 position was found to significantly influence biological activity when compared to the unsubstituted analog. mdpi.com

Conversely, studies on certain amino-substituted quinoline-5,8-diones have shown that the introduction of a methyl group can sometimes lead to a decrease in anticancer activity. nih.gov This highlights the complex interplay between the core scaffold and its substituents. The activity of derivatives containing a 2-chloroethylamine (B1212225) group was higher than those with a methylamine (B109427) group, suggesting that the nature of the alkyl substituent is a critical determinant of efficacy. nih.gov

Halogenation is a key strategy in the modification of quinoline (B57606) derivatives to enhance their biological profiles. Bromine, in particular, serves as a versatile functional group. The presence of a bromine atom at the C-7 position, as in 7-bromo-quinoline-5,8-dione, provides a reactive site for facile and chemoselective nucleophilic displacement. mdpi.com This allows for the introduction of a wide range of substituents, such as various phenols, to create libraries of new analogs. mdpi.com

The position and number of halogen atoms can dramatically influence antiproliferative effects. Studies have shown that compounds with bromine atoms at the C-5 and C-7 positions exhibit significant inhibitory activity against cancer cell proliferation, whereas derivatives with bromine at C-3, C-6, and C-8 showed no such activity. nih.gov This underscores the critical role of the substitution pattern. Furthermore, the combination of halogenation with other electron-withdrawing groups can have a synergistic effect; for example, the nitration of 6,8-dibromoquinoline (B11842131) to yield the corresponding 5-nitro derivative was shown to significantly enhance anticancer potency. nih.gov Halogen-containing quinoid compounds are widely recognized for their potential as pesticides and anticancer agents. biointerfaceresearch.com

| Compound/Modification | Key Structural Feature(s) | Biological Activity Finding | Reference(s) |

| 7-bromo-quinoline-5,8-dione | Bromine at C-7 | Serves as a key intermediate for synthesis via nucleophilic displacement. | mdpi.com |

| Brominated Quinolines | Bromine atoms at C-5 and C-7 | Demonstrated significant inhibition of cancer cell proliferation. | nih.gov |

| 3,6,8-tribromoquinoline | Bromine atoms at C-3, C-6, and C-8 | Exhibited no inhibitory activity. | nih.gov |

| 6,8-dibromo-5-nitroquinoline | Dibromo substitution combined with a C-5 nitro group | Showed remarkable inhibitory activity, highlighting a synergistic effect. | nih.gov |

The introduction of nitrogen- and oxygen-containing functional groups at the C-6 and C-7 positions is a cornerstone of SAR studies on quinoline-5,8-diones.

Amino Groups: The position of an amino substituent is critical. In one study comparing 6- and 7-arylamino-5,8-quinolinediones, the 7-substituted derivative showed higher activity against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov Similarly, coupling a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at position C-7 resulted in greater antiproliferative potency than placing it at C-6. nih.gov Small amine substituents at C-6 or C-7 are thought to favorably impact binding to biological targets. nih.gov

Acetamido Groups: Acetamido groups are often used as precursors or analogs to amino groups. Simple synthetic routes exist for the transformation of a 7-amino compound to its 7-acetamido derivative. acs.org Metabolism studies have indicated that 7-amino analogs are generally better substrates for the NQO1 enzyme than the corresponding 7-acetamido analogs. researchgate.net

Alkoxy Groups: Alkoxy functionalities also modulate the activity of the quinoline-5,8-dione core. Methods have been developed for the synthesis of 7-alkoxy-2-methylquinoline-5,8-diones via the replacement of an amino group on the quinone ring, providing an accessible route to these derivatives. acs.org The introduction of an alkoxy group at the C-6 or C-7 position is a known strategy to increase cytotoxicity. mdpi.com

| Functional Group | Position | SAR Finding | Reference(s) |

| Amino | C-7 vs. C-6 | 7-amino substitution often leads to higher anticancer activity than 6-amino substitution. | nih.govnih.gov |

| Acetamido | C-7 | Generally less active as NQO1 enzyme substrates compared to 7-amino analogs. | researchgate.net |

| Alkoxy | C-6 or C-7 | Introduction of alkoxy groups can increase cytotoxicity. | mdpi.com |

| Thiomethyl | C-6 or C-7 | Introduction of a thiomethyl group caused a decrease in activity against tested cell lines. | nih.gov |

Influence of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at various positions on the quinoline-5,8-dione scaffold significantly modulates the biological properties of the resulting derivatives. Research has shown that substitutions at the C-6 and C-7 positions are particularly important for altering the biological effects of these compounds. nih.gov

For instance, studies on 7-arylamino-6-chloro-5,8-quinolinediones have demonstrated how the nature of the aryl substituent impacts cytotoxic activity against different cancer cell lines. A comparative study by Ryu et al. evaluated a series of these compounds against SK-OV-3 (ovarian cancer) and SK-MEL-2 (melanoma) cell lines. The results indicated that the electronic properties of the substituent on the aryl ring played a key role. Derivatives with electron-donating groups on the aryl moiety tended to show comparable or slightly better activity than those with electron-withdrawing groups in these specific cell lines. However, the same derivatives showed lower activity against the A549 lung cancer cell line compared to analogs with different substitution patterns. nih.gov

Table 1: Activity of Selected 7-Arylamino-6-chloro-5,8-quinolinedione Derivatives Data synthesized from findings reported by Ryu et al. nih.gov

| Compound | Aryl Substituent (at C-7) | Relative Activity vs. SK-OV-3 | Relative Activity vs. SK-MEL-2 | Relative Activity vs. A549 (Lung) |

|---|---|---|---|---|

| Derivative A | Phenyl | Moderate | Moderate | Low |

| Derivative B | 4-Methylphenyl | Moderate-High | Moderate-High | Low |

| Derivative C | 4-Chlorophenyl | Moderate | Moderate | Low |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of quinoline-5,8-dione derivatives and their biological activity. These computational techniques are essential for rational drug design. dergipark.org.tr

Multivariate analysis techniques, such as Principal Component Analysis (PCA), are powerful tools in QSAR for simplifying complex datasets and identifying the primary factors, or "activity drivers," that influence biological outcomes. nih.gov In the context of quinoline-5,8-dione derivatives, a typical QSAR study involves calculating a large number of molecular descriptors for each compound in a series. These descriptors can be highly intercorrelated. researchgate.net

PCA addresses this by transforming the original set of correlated descriptors into a new set of uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the original data. By plotting the compounds in the space defined by these principal components, researchers can identify clusters of active and inactive compounds, uncover outliers, and understand which combinations of descriptors are most important for explaining the observed activity. nih.govresearchgate.net This analysis helps to select the most relevant descriptors for building a robust and predictive QSAR model, guiding the design of new derivatives with enhanced activity. researchgate.net

The biological activity of quinoline-5,8-dione derivatives is governed by their physicochemical properties. QSAR models aim to find a mathematical correlation between these properties (descriptors) and a measured biological response. dergipark.org.tr

Key descriptors often investigated include:

Electronic Descriptors: These describe the electron distribution in the molecule. Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are crucial. For quinone-based compounds, electronic properties are particularly important as their mechanism of action often involves redox cycling. A theoretical study on 5,8-quinolinequinone derivatives found that electronegativity was a highly correlated parameter with both electronic and thermochemical properties. dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule, which influence how well it fits into a biological target's binding site.

Hydrophobicity Descriptors: Usually represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is critical for membrane permeability and reaching the target site. However, in a study of certain quinoline-5,8-dione analogues, hydrophobicity as measured by HPLC did not show a direct correlation with antiproliferative activity, indicating that other factors were more dominant for that specific series of compounds. nih.gov

A study focusing on the QSAR of 5,8-quinolinequinone derivatives established models for their anti-proliferative and anti-inflammatory activities, demonstrating that specific electronic and thermochemical parameters could be quantitatively linked to these biological outcomes. dergipark.org.tr

Table 2: Correlation of Physicochemical Descriptor Classes with Biological Activity Based on general QSAR principles and specific findings for quinoline-5,8-diones. dergipark.org.trnih.gov

| Descriptor Class | Example Descriptors | Observed Correlation with Activity |

|---|---|---|

| Electronic | Electronegativity, HOMO/LUMO energies | Strong correlation often observed |

| Thermochemical | Heat of formation, Gibbs free energy | Correlated with electronic parameters and activity |

| Hydrophobicity | LogP | Variable; no correlation found in some studies |

Identification of Core Pharmacophores and Essential Structural Motifs

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For quinoline-5,8-dione derivatives, structure-activity relationship studies have confirmed that the quinoline-5,8-dione scaffold itself is the core pharmacophore and is essential for biological activity. nih.gov

Further analysis has identified more specific motifs crucial for interaction with certain biological targets. For example, in a series of related quinoline derivatives designed as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a critical pharmacophore. Molecular modeling suggested this specific arrangement allows for key interactions with Asp186 and Lys67 residues within the ATP-binding pocket of the enzyme, which is responsible for the inhibitory activity. researchgate.net

Docking studies on other quinoline-5,8-dione derivatives targeting NAD(P)H:Quinone Oxidoreductase 1 (NQO1) have highlighted essential interaction motifs. These include:

Hydrogen Bond Acceptors: The carbonyl oxygens of the dione (B5365651) system are crucial for forming hydrogen bonds with residues in the enzyme's active site, such as His162. researchgate.net

Aromatic Rings: The quinoline ring system itself is vital for engaging in π-π stacking interactions with aromatic residues like Trp106 and Tyr129, which helps to anchor the molecule in the binding pocket. researchgate.net

Vii. Molecular and Cellular Mechanisms of Action of Quinoline 5,8 Dione Derivatives

Interaction with Specific Cellular Components and Molecular Targets

The biological effects of quinoline-5,8-dione derivatives are often initiated by their direct interaction with specific intracellular molecules, particularly enzymes that play crucial roles in cellular signaling and metabolism.

Sphingosine Kinase (SphK): Research has identified the quinoline-5,8-dione framework as a basis for developing inhibitors of Sphingosine Kinase (SphK), an enzyme whose upregulation is observed in numerous cancers. nih.gov Synthetic modifications, particularly at the C(2) and C(7) positions of the quinoline-5,8-dione core, have yielded derivatives that exhibit dual inhibition of both SphK isoforms, SphK1 and SphK2, at clinically relevant concentrations. nih.gov By creating a panel of 2- and 7-substituted quinoline-5,8-diones, studies have demonstrated low micromolar dual SphK1/2 inhibition for the first time with this chemical scaffold. For instance, a fragment-based design approach, using precursors like 7-bromo-2-methylquinoline-5,8-dione (B11781591), has led to the development of novel C(7) ether-linked and pyrrolidine-based quinoline-5,8-diones with good potency against both SphK1 and SphK2. nih.gov

Table 1: Examples of Quinoline-5,8-dione Derivatives and their SphK Inhibition

| Compound Type | Target | Activity |

|---|---|---|

| 7-Phenoxy quinoline-5,8-diones | SphK1 & SphK2 | Good potency identified at 10 µM |

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for cancer and autoimmune diseases. While various quinoline (B57606) derivatives have been identified as potent inhibitors of hDHODH, specific research on quinoline-5,8-dione-based derivatives is less prevalent in the reviewed literature. Studies have focused on quinoline carboxylic acids, which have shown significant inhibitory activity, with some compounds reaching IC50 values in the low nanomolar range (e.g., 9.7 nM). Structure-activity relationship (SAR) analyses of these broader quinoline derivatives indicate that a carboxyl group and specific substitutions on the benzo-moiety are beneficial for potency against hDHODH.

Glutathione (B108866) Reductase (GR): Based on the conducted research, no specific studies detailing the direct inhibition of Glutathione Reductase by 7-methylquinoline-5,8-dione or its close derivatives were identified. While these compounds are heavily involved in cellular redox processes, their interaction with this specific enzyme of the glutathione system is not documented in the available search results.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a critical role in the metabolism and bioactivation of quinoline-5,8-dione derivatives. nih.gov NQO1 catalyzes the two-electron reduction of the quinone moiety to a hydroquinone (B1673460). This process bypasses the formation of unstable and highly reactive semiquinone intermediates that are generated via one-electron reduction pathways.

The role of NQO1 can be dual-natured. On one hand, the reduction can be a detoxification step, converting reactive quinones into more stable hydroquinones that can be subsequently conjugated and eliminated. This is suggested by findings where NQO1 expression protected cells against the cytotoxicity of some quinoline-5,8-diones. On the other hand, this reduction can be an activation step. In cancer cells that overexpress NQO1, the resulting hydroquinone can undergo rapid auto-oxidation, leading to a futile redox cycle that generates large amounts of reactive oxygen species (ROS), inducing selective cytotoxicity in these tumor cells. nih.gov Consequently, quinoline-5,8-dione derivatives are considered excellent substrates for NQO1 and have been developed as NQO1-directed antitumor agents. nih.gov Enzymatic studies of derivatives such as 6,7-dichloro-2-methyl-5,8-quinolinedione confirm they are good substrates for the NQO1 enzyme.

Participation in Cellular Redox Processes

The quinone structure is central to the participation of these derivatives in cellular redox activities, primarily through the generation of ROS and engagement in redox cycling.

A primary mechanism of action for many quinoline-5,8-dione derivatives is the generation of reactive oxygen species (ROS). nih.gov The production of ROS, such as superoxide (B77818) radicals (O₂⁻), can be significantly enhanced by these compounds. This increase in intracellular ROS levels can induce lethal mitochondrial dysfunction and trigger apoptosis. The generation of ROS can occur through several pathways, including NQO1-mediated redox cycling or through the formation of complexes with transition metals like iron or copper, which then catalyze the formation of ROS. nih.gov The quinoline structure itself has been identified as a promoter of ROS generation.

Redox cycling is a key process by which quinoline-5,8-diones generate a sustained flux of ROS. nih.gov The cycle begins with the enzymatic or chemical reduction of the quinone (Q) to a semiquinone radical (Q•⁻) or a hydroquinone (QH₂). In the presence of molecular oxygen (O₂), these reduced forms can be rapidly re-oxidized back to the parent quinone. nih.gov This reaction transfers electrons to oxygen, forming the superoxide radical (O₂⁻). The parent quinone is thus regenerated and can enter another round of reduction, establishing a futile cycle that continuously produces ROS and places the cell under significant oxidative stress. nih.gov This NQO1-dependent redox cycling is a foundational concept for developing quinoline-5,8-diones as agents that are selectively toxic to cancer cells with high NQO1 expression. nih.gov

Interaction with Genetic Material and Regulatory Enzymes

Beyond their role in redox biology, quinoline-based compounds can directly or indirectly affect the integrity and function of genetic material. The planar nature of the quinoline ring system is a key structural feature that facilitates these interactions.

Some quinoline derivatives have the ability to intercalate between the base pairs of DNA, which can lead to conformational changes, disrupt DNA replication and transcription, and ultimately cause DNA strand breaks. This interaction is a proposed mechanism for their cytotoxicity.

Furthermore, quinoline-based analogs have been shown to inhibit enzymes that interact with DNA. Studies have demonstrated that certain quinoline compounds can inhibit DNA methyltransferases (DNMTs) by intercalating into the enzyme-bound DNA, thereby preventing epigenetic modifications. Other derivatives have been developed as inhibitors of topoisomerases, which are crucial enzymes that manage DNA topology during replication. For example, indolizinoquinoline-5,12-dione derivatives have been synthesized and shown to act as topoisomerase I inhibitors. The inhibition of these enzymes leads to the accumulation of DNA damage, which can trigger a p53-mediated DNA damage response and apoptosis in cancer cells. Finally, the ROS generated by quinoline compounds can directly damage genetic material, as evidenced by the enhanced formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-Methylquinoline-5,8-dione |

| 7-bromo-2-methylquinoline-5,8-dione |

| 6,7-dichloro-2-methyl-5,8-quinolinedione |

| Sphingosine |

| Hydroquinone |

| Semiquinone |

| 8-hydroxy-2'-deoxyguanosine |

| Superoxide |

DNA Topoisomerase IB (TOP1) Catalytic Inhibition

DNA topoisomerase I (TOP1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Inhibition of TOP1 can lead to the accumulation of these breaks, ultimately triggering cell death.

Studies on compounds structurally related to 7-Methylquinoline-5,8-dione, such as certain 6-arylamino-7-chloro-quinazoline-5,8-diones, have demonstrated their potential as TOP1 inhibitors. These compounds are thought to stabilize the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA lesions. However, specific studies confirming the direct catalytic inhibition of TOP1 by 7-Methylquinoline-5,8-dione are not currently present in the scientific literature.

Mechanisms involving DNA Alkylation and Intercalation

DNA Alkylation: Some quinone-containing compounds can act as bioreductive alkylating agents. This process often involves the enzymatic reduction of the quinone moiety to a hydroquinone, which can then be protonated and lose water to form a reactive quinone methide. This electrophilic intermediate can subsequently alkylate nucleophilic sites on DNA, forming covalent adducts that disrupt DNA structure and function. Certain quinoline-5,8-diones with appropriate leaving groups, such as 6,7-bis(bromomethyl)quinoline-5,8-dione, have been investigated for their potential as bioreductive alkylating agents and have shown inhibitory activity in tumor models. nih.gov There is currently no direct evidence to suggest that 7-Methylquinoline-5,8-dione functions as a DNA alkylating agent.

DNA Intercalation: DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can distort the helical structure, interfering with DNA replication and transcription. While the planar aromatic structure of the quinoline ring system is suggestive of potential intercalating activity, and other quinoline derivatives have been shown to interact with DNA via intercalation, specific experimental data confirming the DNA intercalating properties of 7-Methylquinoline-5,8-dione is lacking.

Modulation of Key Signaling Pathways (e.g., Apoptosis Induction via Bcl-2 and Bax Proteins)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-2 acting as anti-apoptotic proteins and others like Bax acting as pro-apoptotic proteins. The ratio of these proteins is critical in determining a cell's fate.

Various quinoline derivatives have been shown to induce apoptosis in cancer cells. The underlying mechanisms often involve the modulation of Bcl-2 family proteins, leading to a shift in the balance towards a pro-apoptotic state. This can occur through the downregulation of Bcl-2 expression or the upregulation of Bax expression, resulting in the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. While this is a known mechanism for some quinoline derivatives, the specific effects of 7-Methylquinoline-5,8-dione on the expression or activity of Bcl-2 and Bax proteins have not been specifically documented.

Viii. Advanced Applications in Organic Synthesis and Materials Science

Use as Building Blocks for Complex Organic Molecules

The unique structural and electronic properties of 7-methylquinoline-5,8-dione make it a valuable precursor in the synthesis of intricate organic molecules. It serves as a foundational scaffold for creating analogues of potent natural products and for constructing elaborate polycyclic systems.

The quinoline-5,8-dione core is the essential pharmacophore for the cytotoxic activity of several antitumor antibiotics, including lavendamycin and streptonigrin. nih.gov Consequently, derivatives of this scaffold are critical starting materials for synthesizing analogues of these natural products to explore structure-activity relationships and develop novel therapeutic agents.